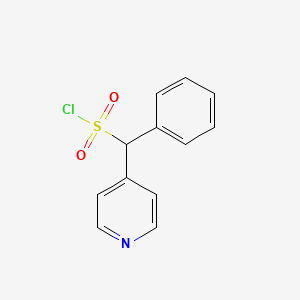

Phenyl(pyridin-4-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17776114

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO2S |

|---|---|

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | phenyl(pyridin-4-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H |

| Standard InChI Key | PLWQYORYXMADSS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=NC=C2)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a central methane carbon bonded to a phenyl group, a pyridin-4-yl ring, and a sulfonyl chloride moiety. The pyridine nitrogen at the 4-position introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. X-ray crystallographic data for analogous sulfonamides reveal that such structures often adopt planar configurations at the sulfonyl group, with dihedral angles between aromatic rings varying based on steric and electronic interactions . For instance, in related triazole-sulfonamide hybrids, the pyridyl and phenyl substituents exhibit dihedral angles of 68.37°–79.66° relative to the central heterocycle, a feature that likely applies to phenyl(pyridin-4-yl)methanesulfonyl chloride as well .

Key Physicochemical Data

Synthesis and Optimization Strategies

Phase-Transfer Catalyzed Sulfonylation

A patented method for synthesizing structurally related N-(substituted phenyl)sulfonamides involves phase-transfer catalysis in aqueous media . While optimized for methanesulfonyl chloride, this approach offers insights into scalable production of phenyl(pyridin-4-yl)methanesulfonyl chloride:

-

Base Selection: Sodium carbonate (1.1–1.4 equivalents) maintains a pH of 7.5–8.5, critical for minimizing hydrolysis of the sulfonyl chloride.

-

Catalyst: Tetraalkylammonium halides (e.g., tetrabutylammonium bromide, 0.05 equivalents) enhance interfacial reactivity.

-

Temperature Control: Reactions conducted at 5–15°C improve yield by reducing side reactions .

For phenyl(pyridin-4-yl)methanesulfonyl chloride, analogous conditions using (4-aminophenyl)pyridinylmethane intermediates could facilitate sulfonylation, though steric hindrance from the pyridine ring may necessitate extended reaction times.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic attack by amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. In a study on C-sulfonylation of 4-alkylpyridines, sulfonyl chlorides reacted via N-sulfonyl 4-alkylidene dihydropyridine intermediates, highlighting the role of pyridine as a directing group . For phenyl(pyridin-4-yl)methanesulfonyl chloride, this mechanism suggests that the pyridinyl nitrogen could stabilize transition states during sulfonylation, as shown below:

Cross-Coupling Reactions

Recent advances in C–S bond formation demonstrate that sulfonyl chlorides react with arylboronic acids under palladium catalysis to yield biaryl sulfones . Phenyl(pyridin-4-yl)methanesulfonyl chloride could similarly participate in Suzuki-Miyaura couplings, enabling access to polyaromatic systems with tailored electronic properties.

Applications in Medicinal Chemistry and Drug Discovery

Perforin Inhibition

Arylsulfonamide derivatives have emerged as potent inhibitors of perforin, a cytolytic protein implicated in autoimmune disorders. Structural analogs featuring pyridinyl substituents exhibit IC values of 1.03–3.56 μM, with solubility and metabolic stability enhanced by fluorine or methoxy groups . Phenyl(pyridin-4-yl)methanesulfonyl chloride serves as a precursor to such inhibitors, where the pyridine ring improves target engagement through π-stacking interactions.

Antiviral Agents

In HCV NS5B polymerase inhibition, N-arylmethanesulfonamides with pyridinyl cores demonstrate EC values <50 nM against genotypes 1a and 1b . The compound’s sulfonyl chloride group enables modular derivatization, as evidenced by fluoropyridone-based clinical candidates .

Comparative Analysis with Related Sulfonamides

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Methanesulfonyl chloride | Simple sulfonic acid derivative | High reactivity, low selectivity |

| 4-Fluorobenzenesulfonamide | Fluorine substitution | Enhanced lipophilicity, CNS penetration |

| E-4031 (CID 3185) | Piperidinyl-pyridinyl sulfonamide | hERG channel inhibition, antiarrhythmic |

| Phenyl(pyridin-4-yl)methanesulfonyl chloride | Hybrid aryl-heteroaryl sulfonyl chloride | Balanced reactivity, drug-likeness |

The pyridinyl moiety in phenyl(pyridin-4-yl)methanesulfonyl chloride distinguishes it from simpler sulfonamides, enabling dual functionality as a directing group and pharmacophore .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume